molecular formula C18H21N3O4S B589243 Rabeprazole Sulfone-d3 CAS No. 1330261-33-0

Rabeprazole Sulfone-d3

Cat. No.: B589243
CAS No.: 1330261-33-0
M. Wt: 378.461
InChI Key: KNYNPBSPFHFPML-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Rabeprazole Sulfone-d3

Chemical Identity and Nomenclature

This compound is chemically designated as 2-[[4-(3-(methoxy-d3)propoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole . Key identifiers include:

Property Value Source
CAS Number 1330261-33-0
Molecular Formula C₁₈H₁₈D₃N₃O₄S
Molecular Weight 378.46 g/mol
Synonyms Rabeprazole EP Impurity A-d3; Rabeprazole-d3 sulfone

Its structure includes a benzimidazole core linked to a sulfonyl group and a pyridine ring substituted with a deuterated methoxypropoxy chain. The deuterium atoms are incorporated at the methoxy group of the propoxy side chain, ensuring stability without altering the molecule’s pharmacological activity.

Role as a Deuterated Pharmaceutical Metabolite

This compound is synthesized as a deuterated analog of rabeprazole sulfone, a metabolite formed via cytochrome P450 (CYP3A4)-mediated oxidation of rabeprazole. Its primary function is as an internal standard in MS-based quantification, where it compensates for matrix effects and ion suppression in biological samples.

Key Applications in Research
  • Metabolite Profiling :

    • Facilitates the identification and quantification of rabeprazole and its metabolites (e.g., sulfide, sulfone, desmethyl derivatives) in plasma, urine, and fecal samples.
    • Enables discrimination between endogenous and exogenous metabolites due to its distinct isotopic signature.
  • Pharmacokinetic (PK) Studies :

    • Tracks absorption, distribution, metabolism, and excretion (ADME) pathways by monitoring deuterated metabolites over time.
    • Example: In studies assessing rabeprazole’s hepatic metabolism, this compound quantifies sulfone formation kinetics.
  • Quality Control :

    • Validates analytical methods for detecting impurities (e.g., Rabeprazole Sulfone) in bulk drug formulations.

Significance of Isotopic Labeling in Drug Metabolism Studies

Mechanistic Advantages of Deuterium Labeling

Deuterium substitution in this compound offers distinct advantages over non-deuterated analogs:

Parameter Rabeprazole Sulfone This compound Impact
Mass Spectrometry Signal m/z 375.4 m/z 378.4 (D3-enriched) Resolves isobaric interference
Metabolic Stability Rapid oxidation Reduced metabolic rate Prolongs detection window
Quantification Accuracy Susceptible to ion suppression Minimizes matrix interference Enhances reproducibility

This isotopic labeling leverages the kinetic isotope effect (KIE) , where deuterium’s higher bond strength slows metabolic reactions, thereby increasing the half-life of the compound in biological systems.

Applications in Metabolic Research
  • Metabolic Flux Analysis :

    • Traces the fate of deuterated sulfone in pathways involving CYP3A4, sulfotransferases, and glucuronosyltransferases.
    • Example: Stable isotope labeling enables precise measurement of sulfone formation rates in liver microsomes.
  • Drug-Drug Interaction Studies :

    • Identifies competitive or non-competitive inhibition of CYP3A4 by co-administered drugs using sulfone-d3 as a tracer.
  • Biomarker Discovery :

    • Detects novel metabolites through differential labeling patterns in MS datasets.

Properties

IUPAC Name

2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYNPBSPFHFPML-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Rabeprazole Sulfide-d3

The most common route to this compound involves the oxidation of Rabeprazole Sulfide-d3, a deuterated precursor. This method parallels the synthesis of non-deuterated Rabeprazole Sulfone but incorporates deuterium at key synthetic stages:

Step 1: Synthesis of Rabeprazole Sulfide-d3

Deuteration is introduced during the preparation of the sulfide intermediate. For example:

  • Deuterated Methoxypropoxy Side Chain : Reacting 3-methyl-4-chloropyridine-d3 with deuterated 3-methoxypropanol in the presence of a palladium catalyst under deuterium gas (D2) achieves selective deuteration at the methoxypropoxy group.

  • Benzimidazole Ring Deuteration : Heating 2-mercaptobenzimidazole in D2O with a catalytic amount of deuterated hydrochloric acid (DCl) exchanges protons at the C5 and C6 positions of the benzimidazole ring.

Step 2: Oxidation to this compound

The deuterated sulfide undergoes oxidation using conditions adapted from non-deuterated protocols:

  • Sodium Hypochlorite (NaOCl) in Basic Media : Crude Rabeprazole Sulfide-d3 is dissolved in a mixture of deuterated ethanol (C2D5OD) and D2O. A 6–20% NaOCl solution is added portion-wise at 0–5°C, followed by sodium hydroxide (NaOH) in D2O to maintain pH 9–12. The reaction is quenched with sodium thiosulfate (Na2S2O3), yielding this compound with ≤0.2% over-oxidation impurities.

  • N-Chlorosuccinimide (NCS) in Acetonitrile-d3 : Rabeprazole Sulfide-d3 is treated with NCS in deuterated acetonitrile (CD3CN) at 0–5°C for 2 hours. The mixture is adjusted to pH 12.5–13.5 using NaOD in D2O, followed by extraction with deuterated dichloromethane (CD2Cl2).

Table 1: Comparison of Oxidation Methods for this compound

MethodOxidizing AgentSolvent SystemTemperature (°C)Yield (%)Purity (%)
NaOCl/NaOHNaOClC2D5OD/D2O0–575–7999.6
NCS/NaODNCSCD3CN/D2O0–570–7599.4
MCPBA in CDCl3MCPBACDCl320–2565–7098.9

Deuteration via Post-Synthetic Modification

For compounds where direct synthesis of the deuterated sulfide is challenging, post-synthetic deuteration offers an alternative:

  • Acid-Catalyzed H/D Exchange : Rabeprazole Sulfone is dissolved in D2O containing DCl (1 M) and heated at 80°C for 24 hours. This exchanges labile protons (e.g., benzimidazole NH) with deuterium, achieving ≥95% deuteration at the C5 and C6 positions.

  • Deuterated Reducing Agents : In processes involving reductive steps, sodium borodeuteride (NaBD4) replaces NaBH4 to introduce deuterium at specific sites.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : CD3CN and C2D5OD enhance reaction rates due to their ability to stabilize ionic intermediates without participating in proton exchange.

  • Low-Temperature Control : Maintaining reactions at 0–5°C minimizes over-oxidation to sulfone derivatives and preserves deuterium labeling.

Catalytic Additives

  • Tetrabutylammonium Bromide (TBAB-d9) : Adding deuterated TBAB (C16D36NBr) improves phase transfer in biphasic systems, increasing yield by 10–15%.

  • Deuterated Bases : Using NaOD instead of NaOH prevents proton back-exchange during pH adjustment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Absence of signals at δ 7.3–7.5 ppm (C5/C6 benzimidazole protons) confirms deuteration.

  • 13C NMR : Peaks at δ 68.5 ppm (OCH2CD2CD2O) verify deuterium incorporation in the methoxypropoxy chain.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Ion : Observed m/z 381.44 ([M+H]+) matches the theoretical mass of C18H18D3N3O4S.

Table 2: Key Analytical Data for this compound

TechniqueKey SignalsDeuteration Confirmation
1H NMRδ 3.1–3.4 (OCH2CD2CD2O)Loss of H signals in deuterated regions
13C NMRδ 68.5 (OCH2CD2CD2O)Presence of deuterated carbon peaks
HRMSm/z 381.44 ([M+H]+)Mass shift consistent with +3 Da

Applications in Pharmaceutical Research

This compound is indispensable for:

  • Quantitative Bioanalysis : Serving as an internal standard in LC-MS/MS assays to quantify Rabeprazole and its metabolites in plasma.

  • Metabolic Stability Studies : Tracking deuterium retention to assess enzymatic degradation pathways .

Chemical Reactions Analysis

Types of Reactions

Rabeprazole Sulfone-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of Rabeprazole, such as Rabeprazole Sulfone and its deuterated forms .

Mechanism of Action

Rabeprazole Sulfone-d3, like Rabeprazole, inhibits the gastric H+/K+ ATPase enzyme, also known as the proton pump. This inhibition reduces gastric acid secretion by blocking the final step of acid production in the stomach. The deuterated form provides enhanced stability, making it useful for long-term studies and applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Studies : this compound’s formation via CYP3A4 (rather than CYP2C19) makes it less susceptible to genetic polymorphisms, a key advantage over Omeprazole derivatives .
  • Bioanalytical Utility : Its use in LC-MS/MS methods reduces matrix effects and improves accuracy, achieving precision <10% and recovery rates of ~70% .
  • Comparative Reactivity : Rabeprazole’s parent compound forms sulfenamide faster than Omeprazole or Pantoprazole, suggesting that this compound may accumulate more rapidly in vitro .

Biological Activity

Rabeprazole sulfone-d3 is a deuterated derivative of rabeprazole, a proton pump inhibitor (PPI) commonly used in the treatment of acid-related diseases. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and therapeutic implications.

Overview of Rabeprazole and Its Derivatives

Rabeprazole is known for its rapid onset of action and effective acid suppression. It achieves maximal inhibition of gastric acid secretion shortly after administration, making it a preferred choice for managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers . The introduction of deuterium in this compound aims to enhance its metabolic stability and improve its pharmacokinetic profile.

Pharmacodynamics

Rabeprazole acts by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid production. The biological activity of this compound is expected to be similar, with potential enhancements due to its modified structure.

Key Pharmacodynamic Properties:

  • Rapid Acid Suppression: Rabeprazole can achieve significant acid suppression within minutes of administration .
  • Dose-Dependent Effects: Higher doses result in greater inhibition of gastric acid secretion, with sustained effects over 24 hours .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its unique metabolic pathway. Unlike other PPIs that are primarily metabolized by cytochrome P450 enzymes, rabeprazole is predominantly metabolized through non-enzymatic pathways, which may reduce variability in drug response among patients with different CYP2C19 genotypes .

Pharmacokinetic Profile:

  • Bioavailability: Approximately 52% following oral administration.
  • Volume of Distribution: 0.34 L/kg across various tissues including the stomach and liver.
  • Plasma Protein Binding: High binding affinity (94.8%–97.5%) to plasma proteins .

Biological Activity

The biological activity of this compound can be assessed through various studies focusing on its efficacy and safety profile.

Table 1: Comparison of Biological Activities

ParameterRabeprazoleThis compound
Onset of Action5 minutesSimilar
Maximum Acid Inhibition30 minutesSimilar
Bioavailability52%Expected to be higher
Plasma Protein Binding94.8%–97.5%Expected to be similar

Case Studies and Research Findings

  • Efficacy in GERD Treatment:
    A clinical trial compared rabeprazole with other PPIs in patients with GERD. Results indicated that rabeprazole provided superior symptom relief and healing rates compared to placebo .
  • Metabolic Stability:
    Studies suggested that the deuteration in this compound could enhance metabolic stability, potentially leading to improved therapeutic outcomes and reduced side effects compared to standard formulations .
  • Impact on CYP2C19 Polymorphisms:
    Research indicates that patients with different CYP2C19 genotypes may experience varied responses to PPIs. The non-enzymatic metabolism of this compound suggests a more consistent therapeutic effect across diverse populations .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Rabeprazole Sulfone-d³ in synthesized batches?

  • Methodological Answer: Use a combination of high-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching for deuterium incorporation. Nuclear magnetic resonance (¹H NMR and ¹³C NMR) should confirm the absence of protons at the deuterated positions (e.g., methylsulfonyl-d₃ group). Cross-reference spectral data with certified reference materials (CRMs) from pharmacopeial sources like USP or EP . For quantitative validation, compare retention times and peak purity against CRMs using HPLC-UV or UPLC-PDA methods .

Q. What experimental parameters are critical for ensuring Rabeprazole Sulfone-d³ stability in long-term storage?

  • Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis and photodegradation. Monitor stability via forced degradation studies under accelerated conditions (e.g., 40°C/75% RH for 6 months). Use HPLC-MS to track degradation products, focusing on sulfone oxidation byproducts and deuterium exchange artifacts. Statistical analysis of degradation rates (e.g., Arrhenius plots) can predict shelf-life .

Q. How should researchers design assays to quantify Rabeprazole Sulfone-d³ in biological matrices?

  • Methodological Answer: Employ isotope dilution mass spectrometry (IDMS) using Rabeprazole Sulfone-d³ as an internal standard. Optimize sample preparation with protein precipitation (acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects. Validate the method per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%). Use deuterated analogs to correct for ion suppression/enhancement in LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for Rabeprazole Sulfone-d³ be resolved during metabolic pathway studies?

  • Methodological Answer: Perform cross-species comparative studies (e.g., human vs. rodent liver microsomes) to identify species-specific metabolism. Use tandem mass spectrometry (MS/MS) to differentiate between phase I metabolites (e.g., hydroxylated derivatives) and deuterium exchange products. Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and turnover (Vmax), ensuring statistical rigor by reporting confidence intervals and p-values for significance .

Q. What strategies optimize the separation of Rabeprazole Sulfone-d³ from its non-deuterated analog in complex mixtures?

  • Methodological Answer: Develop a reversed-phase HPLC method with a phenyl-hexyl stationary phase and a gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Adjust column temperature (30–40°C) to enhance resolution of deuterated vs. non-deuterated peaks. Validate selectivity using spiked samples and calculate resolution factors (R > 2.0). For trace analysis, employ high-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm .

Q. How should researchers design experiments to assess the isotopic purity of Rabeprazole Sulfone-d³?

  • Methodological Answer: Use quantitative NMR (qNMR) with a certified internal standard (e.g., maleic acid) to measure deuterium incorporation at specific sites. Complement with LC-MS/MS to detect residual non-deuterated impurities (<0.1% w/w). Statistical analysis must include triplicate measurements and uncertainty propagation (e.g., ±2σ) to meet pharmacopeial standards .

Data Reporting and Validation

Q. What statistical methods are essential for validating Rabeprazole Sulfone-d³ assay reproducibility?

  • Methodological Answer: Apply ANOVA for inter-day and intra-day precision analysis, ensuring %RSD <5% for replicate injections. Use linear regression with weighting (1/x²) for calibration curves to address heteroscedasticity. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (S/N ≥3 for LOD, ≥10 for LOQ) .

Q. How can researchers address discrepancies in Rabeprazole Sulfone-d³ solubility data across studies?

  • Methodological Answer: Standardize solubility testing using USP dissolution apparatus (e.g., paddle method at 50 rpm) in biorelevant media (FaSSIF/FeSSIF). Control temperature (±0.5°C) and pH (±0.1 units). Report solubility as mean ± SD from triplicate experiments and compare with published data using Student’s t-test (p <0.05 for significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.